molecular formula C12H13ClFNO3 B1384899 Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate CAS No. 1217704-47-6

Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B1384899
CAS No.: 1217704-47-6
M. Wt: 273.69 g/mol
InChI Key: BYOXPBJIZFGMQZ-WPRPVWTQSA-N
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Description

Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a chlorofluorophenoxy group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Chlorofluorophenoxy Group: The chlorofluorophenoxy group is introduced via nucleophilic substitution reactions, often using reagents like 2-chloro-4-fluorophenol.

    Esterification: The final step involves esterification to form the methyl ester, using reagents such as methanol and acid catalysts.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in multiple stages.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorofluorophenoxy group, potentially converting it to a hydroxyphenoxy derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation Products: N-oxides of the pyrrolidine ring.

    Reduction Products: Hydroxyphenoxy derivatives.

    Substitution Products: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

    Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate: Lacks the fluorine atom, which may alter its chemical reactivity and biological activity.

    Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate: Lacks the chlorine atom, potentially affecting its interaction with biological targets.

Uniqueness: Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate is unique due to the presence of both chlorine and fluorine atoms on the phenoxy group, which can significantly influence its chemical properties and biological interactions, making it a valuable compound for diverse research applications.

Biological Activity

Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Chemical Formula : C₁₂H₁₃ClFNO₃
  • CAS Number : 1217687-34-7
  • Molecular Weight : 273.69 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a chloro-fluorophenyl ether, which is critical for its biological activity.

This compound exhibits various biological activities primarily through modulation of specific receptors and enzymes:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes associated with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing pathways related to mood and anxiety disorders. Its structural similarity to known pharmacological agents suggests it may act as a selective modulator.
  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines, particularly through the modulation of apoptotic pathways.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Effect Reference
Enzyme InhibitionReduced inflammatory cytokine levels
Anticancer ActivityInduction of apoptosis in cancer cells
Neurotransmitter ModulationAltered receptor activity affecting mood disorders

Case Studies

  • Inflammation Model Study :
    In a controlled study involving animal models of inflammation, this compound demonstrated a significant reduction in edema and inflammatory markers when administered at varying doses. This suggests its potential utility in treating inflammatory diseases.
  • Cancer Cell Line Research :
    In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. The underlying mechanism appears to involve the activation of caspase pathways.
  • Neuropharmacological Assessment :
    Behavioral assays using rodent models indicated that the compound may exhibit anxiolytic effects, possibly through modulation of serotonin receptors. This aligns with its structural characteristics similar to other psychoactive compounds.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOXPBJIZFGMQZ-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate

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